molecular formula C21H22FN3O2 B4513714 2-(6-fluoro-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

2-(6-fluoro-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B4513714
M. Wt: 367.4 g/mol
InChI Key: WKZOVHFWGHQBHT-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone is a structurally complex compound featuring a fluoro-substituted indole core linked via an ethanone bridge to a 3-methoxyphenyl-piperazine moiety. This scaffold is characteristic of bioactive molecules targeting serotonin (5-HT) receptors, particularly 5-HT₆ antagonists, which are explored for cognitive enhancement and neuropsychiatric disorders .

Synthesis: The compound is synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting a halogenated ethanone intermediate (e.g., α-chloroketone) with a substituted piperazine under basic conditions. For example, describes the synthesis of analogous 2-(4-(aryl)piperazin-1-yl)-1-(1-arylsulfonyl-1H-indol-3-yl)ethanone derivatives using sodium ethoxide as a base .

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-27-19-4-2-3-18(14-19)23-9-11-24(12-10-23)21(26)15-25-8-7-16-5-6-17(22)13-20(16)25/h2-8,13-14H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZOVHFWGHQBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Indole Moiety: Starting with a fluorinated aniline derivative, cyclization can be achieved using a suitable reagent to form the indole ring.

    Substitution on the Piperazine Ring: The piperazine ring can be functionalized with a methoxyphenyl group through nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the indole moiety with the substituted piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Possible applications in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The fluorine atom may enhance binding affinity and selectivity, while the piperazine ring can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Physicochemical Properties :

  • Elemental Analysis : Similar compounds (e.g., 3f in ) show calculated values of C: 60.11%, H: 4.62%, N: 14.60%, S: 6.69%, with slight deviations in experimental results (C: 59.92%, H: 4.45%, N: 14.80%, S: 6.83%), indicating high purity .
  • Molecular Weight : The exact mass of analogous structures ranges from 479.53 g/mol (C₂₄H₂₂FN₅O₃S) to higher values depending on substituents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Indole/Piperazine) Melting Point (°C) Biological Activity (If Reported) Reference
2-(6-Fluoro-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone 6-F, 3-OCH₃ Not Reported 5-HT₆ antagonism (inferred)
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) 4-OCH₃, tetrazole-thioether 131–134 Antiproliferative activity
2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone 4-F, 1-methylindole Not Reported Not Reported
1-(4-Benzhydrylpiperazin-1-yl)-2-(3-isopropyl-2-methylindol-1-yl)ethanone Benzhydryl, 3-isopropyl-2-methyl Not Reported Not Reported

Key Observations :

Indole Substituents: The 6-fluoro group in the target compound enhances metabolic stability and receptor binding affinity compared to non-halogenated indoles (e.g., 7e in Table 1 lacks halogens but includes a tetrazole-thioether group for antiproliferative effects) .

Piperazine Modifications :

  • 3-Methoxyphenyl substitution (target compound) balances lipophilicity and hydrogen bonding, critical for CNS penetration. In contrast, 4-(trifluoromethyl)phenyl groups (e.g., 7f in ) increase hydrophobicity, enhancing membrane permeability but risking off-target effects .
  • Benzhydryl substituents () introduce bulky aromatic groups, which may improve allosteric modulation but reduce synthetic yield .

Table 2: Elemental Analysis and Activity Trends

Compound C (%) H (%) N (%) S (%) Activity (IC₅₀/EC₅₀) Reference
Target Compound (Inferred) ~60.1 ~4.6 ~14.6 ~6.7 Not Reported
3f (1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone) 59.92 4.45 14.80 6.83 5-HT₆ antagonism
7o (2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone) Calculated: 52.45 3.54 15.24 5.71 Antiproliferative (µM range)

Insights :

  • Sulfur-containing derivatives (e.g., 7o in ) exhibit lower carbon content but higher nitrogen and sulfur, correlating with enhanced antiproliferative activity due to thioether-mediated redox interactions .
  • Iodophenylsulfonyl groups (3f in ) improve receptor binding but complicate synthesis due to heavy atom incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-fluoro-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-(6-fluoro-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

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